molecular formula C9H7NO2S B1322190 Methyl thieno[3,2-b]pyridine-2-carboxylate CAS No. 478149-02-9

Methyl thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B1322190
CAS No.: 478149-02-9
M. Wt: 193.22 g/mol
InChI Key: QIDGNOLDYYRKHI-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-b]pyridine-2-carboxylate (CAS 478149-02-9) is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry. This compound belongs to the thienopyridine family, a class of heterocyclic scaffolds recognized for their potential in pharmaceutical applications . Its molecular formula is C 9 H 7 NO 2 S, with a molecular weight of 193.22 g/mol . The primary value of this ester lies in its role as a versatile precursor for the synthesis of more complex molecules. It serves as a key building block in Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create diverse 3-(hetero)arylthieno[3,2-b]pyridine derivatives . Researchers functionalize this core structure to explore structure-activity relationships and develop novel compounds with biological activity. A significant area of investigation is in oncology research, where derivatives of this scaffold have demonstrated promising growth inhibitory effects (GI50) against triple-negative breast cancer (TNBC) cell lines in vitro . This makes it a compound of interest for researchers developing new antitumor agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a laboratory setting, referring to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDGNOLDYYRKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621963
Record name Methyl thieno[3,2-b]pyridine-2-carboxylate
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Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-02-9
Record name Methyl thieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl thieno[3,2-b]pyridine-2-carboxylate
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Advanced Synthetic Methodologies for Methyl Thieno 3,2 B Pyridine 2 Carboxylate

Strategies for Constructing the Thieno[3,2-b]pyridine (B153574) Ring System

Cyclization Reactions of Precursors

Stepwise cyclization reactions are a common and versatile approach, allowing for controlled construction of the heterocyclic system from well-defined starting materials.

This strategy, often referred to as a pyridine (B92270) annulation, involves using a substituted thiophene (B33073) as the foundational component and constructing the pyridine ring onto it.

A prominent example of this approach is the Gould-Jacobs reaction . This method involves the condensation of a 3-aminothiophene derivative with a diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). The initial reaction forms an intermediate, which then undergoes thermal cyclization to yield a 4-hydroxythieno[3,2-b]pyridine-3-carboxylate. The resulting carboxylic acid can be further modified. This reaction is particularly effective for creating the fused pyridine ring with specific substituents dictated by the choice of the malonic ester derivative.

Another related and powerful method is the Friedländer annulation . This reaction condenses a 3-amino-2-acylthiophene (an o-aminoaryl ketone equivalent) with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate). The reaction is typically catalyzed by either acid or base and proceeds via an initial condensation followed by a cyclodehydration to form the fused pyridine ring directly. The choice of the methylene-containing reactant allows for the introduction of various substituents onto the newly formed pyridine ring.

An alternative strategy involves starting with a functionalized pyridine ring and constructing the thiophene ring onto it. This is frequently accomplished by reacting a pyridine derivative containing appropriate functional groups at the 2 and 3 positions with a reagent that can provide the sulfur atom and the remaining two carbon atoms of the thiophene ring.

A key reagent for this transformation is methyl thioglycolate . In a typical sequence, a 3-substituted-2-chloropyridine, such as 2-chloro-3-cyanopyridine, serves as the starting material. The reaction proceeds via a nucleophilic substitution of the chlorine atom by the sulfur of methyl thioglycolate, followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) where the methylene (B1212753) group of the thioglycolate attacks the cyano group. This cyclization forms an enamine, which tautomerizes to the more stable 3-aminothieno[3,2-b]pyridine ring system, directly incorporating the desired ester group at the 2-position. ut.ac.ir

A related approach involves the regioselective lithiation of a substituted pyridine. For instance, thieno[3,2-b]pyridines can be synthesized in a three-step process that begins with the lithiation of 3-methylthiopyridine, allowing for the controlled construction of the fused thiophene ring. researchgate.net

One-Pot Synthetic Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot methodologies have been developed. These approaches combine multiple reaction steps into a single procedure without isolating intermediates.

The Gewald aminothiophene synthesis is a classic example of a multi-component, one-pot reaction that can be adapted for the synthesis of thienopyridine precursors. wikipedia.orglookchem.com The traditional Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.orglookchem.com By using a cyclic ketone or a precursor that leads to a dihydropyridine (B1217469) intermediate, this methodology can be leveraged to build the thiophene ring onto a pre-formed or in situ-generated pyridine system.

More direct one-pot syntheses for the thieno[3,2-b]pyridine scaffold have also been reported. For example, an efficient method for the synthesis of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols utilizes a directed ortho-metalation strategy. thieme-connect.com This process, while yielding a hydroxyl derivative, demonstrates the feasibility of constructing the core ring system in a single pot, which can then be further functionalized.

Functional Group Interconversions Leading to the Ester Moiety

The introduction of the methyl ester group at the 2-position of the thieno[3,2-b]pyridine ring is a crucial step that can be achieved either during the ring-forming cyclization or as a separate functional group interconversion step.

As mentioned previously, synthetic routes starting from pyridine precursors and employing methyl thioglycolate directly install the methyl carboxylate group during the thiophene ring formation. ut.ac.ir This is an atom-economical and efficient method for obtaining the target ester.

Alternatively, synthetic strategies like the Gould-Jacobs reaction yield a thieno[3,2-b]pyridine-2-carboxylic acid. This carboxylic acid must then be converted to the desired methyl ester. This is typically achieved through standard esterification procedures. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, often at reflux temperatures. google.com

The methyl ester moiety is generally stable to various subsequent reactions, allowing for further modification at other positions of the thieno[3,2-b]pyridine ring. For instance, the precursor Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can undergo a Sandmeyer-type reaction where the amino group is converted to a bromine atom via diazotization, yielding Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. mdpi.com This bromo-derivative serves as a versatile intermediate for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, without affecting the ester group. mdpi.comresearchgate.net

The following table summarizes the yields for the synthesis of various derivatives starting from Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate via Suzuki-Miyaura coupling. mdpi.com

Compound NameBoron Reagent UsedYield (%)
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylatePhenylboronic acid pinacol (B44631) ester74
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylatePotassium p-tolyltrifluoroborate84
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylatePotassium 4-methoxyphenyltrifluoroborate70
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylatePotassium (4-chlorophenyl)trifluoroborate82
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate4-Pyridine boronic acid66
Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylatePotassium 3-furanylboronic acid52

Chemical Reactivity and Transformation Studies of Methyl Thieno 3,2 B Pyridine 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-b]pyridine (B153574) Core

The thieno[3,2-b]pyridine system is susceptible to electrophilic aromatic substitution, with the position of attack being influenced by the electronic nature of the fused rings and any existing substituents. The pyridine (B92270) ring is generally deactivated towards electrophiles compared to benzene, while the thiophene (B33073) ring is activated.

Research into the electrophilic substitution of various thienopyridine isomers has shown that the C-3 position is typically the most favorable site for attack. abertay.ac.uk Studies involving reactions such as nitration, halogenation, and sulfonation have demonstrated a preference for substitution on the thiophene moiety of the bicyclic system. abertay.ac.uk For instance, nitration of thieno[2,3-c]pyridine (B153571) with fuming nitric acid in concentrated sulfuric acid yields the 3-nitro derivative in good yields. abertay.ac.uk Similarly, bromination with bromine in hydrobromic acid or with dibromoisocyanuric acid in sulfuric acid also results in the formation of the 3-bromo derivative. abertay.ac.uk

In a related thieno[3,2-b]pyrrole system, attempts to introduce a nitro group at the 2-position of the thiophene ring were challenging; however, nitration of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate led to substitution at both the 2 and 6 positions, highlighting the complex reactivity of these fused systems. nih.gov While specific studies on the electrophilic substitution of methyl thieno[3,2-b]pyridine-2-carboxylate are not extensively detailed in the provided sources, the general reactivity pattern suggests that electrophilic attack would likely occur at the 3-position, though the deactivating effect of the 2-carboxylate group must be considered.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the thieno[3,2-b]pyridine core are particularly effective when a suitable leaving group, such as a halogen, is present. The reactivity of halothienopyridines towards nucleophiles is enhanced if the halogen is positioned alpha to the pyridine nitrogen atom. abertay.ac.uk

A key transformation for this compound derivatives involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The precursor, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, serves as a versatile substrate for introducing various (hetero)aryl groups at the 3-position. mdpi.com This reaction is typically carried out using a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 and a base like potassium carbonate in a solvent mixture of DME and water. mdpi.com This methodology allows for the synthesis of a diverse library of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates in moderate to high yields. mdpi.comresearchgate.net

The following table summarizes the synthesis of several derivatives via this Suzuki-Miyaura cross-coupling reaction. mdpi.com

Compound(Hetero)aryl Boron SourceYield (%)Melting Point (°C)
2aPhenylboronic acid pinacol (B44631) ester74152-154
2bPotassium p-tolyltrifluoroborate84153-154
2cPotassium 4-methoxyphenyltrifluoroborate70190-191
2dPotassium 4-(trifluoromethyl)phenyltrifluoroborate40170-171
2ePotassium (4-chlorophenyl)trifluoroborate82195-196
2fPotassium (4-cyanophenyl)trifluoroborate35198-200
2g4-Pyridine boronic acid66192-193
2hPotassium 3-furanylboronic acid52130-132

Other nucleophilic substitution reactions include the displacement of chloro substituents by nucleophiles like alkoxides and amines, which can be used to further functionalize the thienopyridine ring system. abertay.ac.uk

Oxidation Reactions and Product Characterization

The sulfur atom in the thiophene ring of the thieno[3,2-b]pyridine core is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These reactions provide an effective route for the functionalization of the bicyclic core. acs.org

Selective oxidation of thienopyridines can be achieved using various oxidizing agents. acs.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for the oxidation of sulfides. nih.gov The reaction can often be controlled to selectively produce either the sulfoxide (B87167) or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org In a study on a related thieno[3,2-b]pyrrole derivative, treatment with m-CPBA yielded both the corresponding sulfoxide and sulfone, which were separable by chromatographic methods. nih.gov This indicates that the sulfur atom in the thieno[3,2-b]pyridine system is reactive towards oxidation, allowing for the synthesis of S-oxides and sulfones, which can serve as valuable intermediates for further chemical transformations. acs.org

An interesting and complex oxidative pathway observed in related thienopyridine systems is oxidative dimerization. acs.org Studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown that treatment with sodium hypochlorite (B82951) (NaOCl) can lead to unexpected oxidative dimerization products rather than simple oxidation of the sulfur or nitrogen atoms. acs.orgnih.gov The reaction proceeds through a complex mechanism involving the cleavage of N–H and C(2)=C(3) bonds and the formation of new σ-bonds, resulting in the creation of novel polyheterocyclic structures. acs.org The outcome of these reactions was found to be highly dependent on the solvent used. nih.govnih.gov For example, oxidation in aqueous dioxane led to the formation of pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones. acs.org While this specific reaction was documented for the [2,3-b] isomer with an amino and carboxamide substituent, it highlights a potential, albeit complex, reaction pathway for the thienopyridine scaffold under oxidative conditions.

Reduction Reactions and Derivatives Formation

The reduction of thieno[3,2-b]pyridine derivatives can target either the substituents or the heterocyclic rings. The methyl carboxylate group at the 2-position is a key site for reduction. Standard reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the ester functionality to a primary alcohol, (thieno[3,2-b]pyridin-2-yl)methanol. This transformation provides a route to a new set of derivatives with altered chemical properties and potential for further functionalization.

Reduction of the pyridine ring itself is also possible, although it can be challenging to achieve selectively in simple pyridines using complex metal hydrides like LiAlH4. abertay.ac.uk The reactivity of the thieno[3,2-b]pyridine system towards ring reduction would depend on the specific reagents and conditions employed. Catalytic hydrogenation could potentially reduce the pyridine ring, leading to tetrahydrothienopyridine derivatives. The specific outcomes of reduction reactions on this compound would depend heavily on the chosen methodology, allowing for the targeted formation of various reduced derivatives.

Condensation Reactions with Amine and Alcohol Functionalities

The methyl carboxylate group of this compound is a prime site for condensation reactions. It can undergo aminolysis (amidation) upon reaction with primary or secondary amines to form the corresponding amides. This reaction is fundamental in medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. For example, the synthesis of various thieno[3,2-b]pyridine-5-carboxamides has been achieved by first hydrolyzing a nitrile precursor to the carboxylic acid, followed by activation (e.g., to an acid chloride) and subsequent coupling with a variety of heterocyclic amines. nih.gov This two-step process, starting from a related precursor, demonstrates the feasibility of forming amide bonds from the thieno[3,2-b]pyridine carboxylic acid core. nih.gov

Similarly, transesterification can occur when the methyl ester is treated with a different alcohol in the presence of an acid or base catalyst, yielding a new ester derivative. These condensation reactions significantly expand the range of accessible derivatives from the parent methyl ester, allowing for the fine-tuning of molecular properties.

Metal-Catalyzed Coupling Reactions for Direct Functionalization

The direct functionalization of the thieno[3,2-b]pyridine core, particularly in derivatives like this compound, is predominantly achieved through metal-catalyzed cross-coupling reactions. These methodologies offer a powerful platform for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of complex molecules. Palladium-based catalysts, in particular, have proven to be exceptionally versatile and efficient for these transformations. Research has demonstrated the successful application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to various substituted this compound scaffolds. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. wikipedia.orgyoutube.com The thieno[3,2-b]pyridine nucleus is amenable to these transformations, typically requiring a halide (e.g., bromo-) substituent on the ring to act as the electrophilic partner in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, has been extensively used to introduce aryl or heteroaryl groups onto the thieno[3,2-b]pyridine skeleton. wikipedia.org For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully coupled with various (hetero)aryl boronic acids, pinacol boranes, or trifluoroborate salts. mdpi.com These reactions typically employ a palladium catalyst such as PdCl2(dppf)·CH2Cl2 and a base to facilitate the catalytic cycle. This method has been used to synthesize a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com Similarly, Suzuki-Miyaura coupling on methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with aryl or heteroaryl pinacolboranes has yielded a variety of bi(hetero)aryl derivatives in high yields, ranging from 65-91%. nih.gov

Reactant 1Reactant 2Catalyst / BaseProductYield (%)Reference
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-Pyridine boronic acidPdCl2(dppf)·CH2Cl2 / K2CO3Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66% mdpi.com
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate(Hetero)aryl pinacolboranesNot specified6-(Hetero)arylthieno[3,2-b]pyridine derivatives65-91% nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction has been applied to thienopyridine derivatives to introduce alkynyl moieties. nih.gov For example, brominated thieno[2,3-b]pyrazine (B153567) carboxylates, structurally related to the target compound, have been coupled with phenylacetylene (B144264) using a Pd/Cu catalyst system. nih.gov While specific examples for this compound are less detailed in the provided literature, the successful application on related scaffolds indicates its utility for functionalizing the thieno[3,2-b]pyridine ring with sp-hybridized carbon atoms. nih.govmdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This methodology has been effectively used for the functionalization of the thieno[3,2-b]pyridine core. In one study, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate was coupled with various bromonitrobenzenes. nih.gov The reaction employed a palladium catalyst with Xantphos as the ligand and cesium carbonate as the base, resulting in the desired di(hetero)arylnitro compounds in high yields. This demonstrates the utility of the Buchwald-Hartwig reaction for C-N bond formation on the thiophene ring of the thieno[3,2-b]pyridine system. nih.gov

Reactant 1Reactant 2Catalyst / Ligand / BaseProductYieldReference
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylateBromonitrobenzenesPd(OAc)2 / Xantphos / Cs2CO3Di(hetero)arylnitro compoundsHigh nih.gov

Derivatization Strategies and Synthesis of Analogues of Methyl Thieno 3,2 B Pyridine 2 Carboxylate

Synthesis of Substituted Methyl Thieno[3,2-b]pyridine-2-carboxylate Derivatives

The functionalization of the thieno[3,2-b]pyridine (B153574) nucleus is a key strategy for modulating the pharmacological properties of its derivatives. A prominent method for introducing substituents is through palladium-catalyzed cross-coupling reactions. For instance, a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been synthesized via the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This reaction typically involves the coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids, pinacol (B44631) boranes, or trifluoroborate salts in the presence of a palladium catalyst. mdpi.com

This synthetic approach has enabled the creation of a library of derivatives with diverse (hetero)aryl groups at the 3-position of the thieno[3,2-b]pyridine core. mdpi.com The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve good to excellent yields of the desired products. mdpi.comresearchgate.net

Below is a table summarizing the synthesis of some methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives:

Compound ID(Hetero)aryl GroupStarting MaterialCoupling PartnerYield (%)Melting Point (°C)
2aPhenylMethyl 3-bromothieno[3,2-b]pyridine-2-carboxylatePhenylboronic acid pinacol ester74152–154
2bp-TolylMethyl 3-bromothieno[3,2-b]pyridine-2-carboxylatePotassium p-tolyltrifluoroborate84153–154
2c4-MethoxyphenylMethyl 3-bromothieno[3,2-b]pyridine-2-carboxylatePotassium 4-methoxyphenyltrifluoroborate70190–191
2gPyridin-4-ylMethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-Pyridine boronic acid66192–193
2hFuran-3-ylMethyl 3-bromothieno[3,2-b]pyridine-2-carboxylatePotassium 3-furanylboronate52130–132

Other positions on the thieno[3,2-b]pyridine ring can also be functionalized. For example, C-N Buchwald-Hartwig cross-coupling has been employed to synthesize methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, a related class of compounds. nih.gov This highlights the versatility of palladium-catalyzed reactions in the derivatization of thienopyridine systems.

Transformations Involving the Carboxylate Group

The methyl carboxylate group at the 2-position of the thieno[3,2-b]pyridine ring is a key functional handle for further derivatization. It can be readily transformed into other functional groups, such as amides and carboxylic acids, which can serve as precursors for more complex molecules. acs.org

One common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. acs.org This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a suitable solvent system like dioxane/water. acs.org The resulting carboxylic acid can then be coupled with various amines to form a diverse range of amides. acs.org Amide coupling is often facilitated by coupling reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in the presence of a base such as diisopropylethylamine (DIPEA). acs.org

These transformations are crucial for exploring the structure-activity relationships of thieno[3,2-b]pyridine derivatives, as the nature of the substituent at the 2-position can significantly influence their biological activity. acs.org For instance, a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides were synthesized from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate to investigate their potential as antitubercular agents. acs.org

Introduction of Azido and Triazole Moieties via Huisgen 1,3-Dipolar Cycloaddition (General Thienopyridine Context)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles, particularly 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgnih.govnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide (B81097), with a dipolarophile, like an alkyne or alkene. organic-chemistry.orgwikipedia.org In the context of thienopyridine chemistry, this reaction provides a means to introduce triazole moieties, which are known to be important pharmacophores in many biologically active compounds. researchgate.netfrontiersin.org

The synthesis of thienopyridine-triazole conjugates typically begins with the introduction of an azide group onto the thienopyridine scaffold. This can be followed by a cycloaddition reaction with a suitable alkyne. researchgate.net The copper(I)-catalyzed version of this reaction, often referred to as "click chemistry," is particularly efficient and regioselective, yielding 1,4-disubstituted triazoles. frontiersin.org

For example, novel trisubstituted 1,2,3-triazole compounds bearing a thienopyridine moiety have been synthesized through the 1,3-dipolar cycloaddition between a thienopyridine azide and various enolates generated in situ from ketones. researchgate.net This approach allows for the creation of a diverse library of thienopyridine-triazole hybrids for biological evaluation. researchgate.net

Synthesis of Fused Polycyclic Systems Incorporating the Thienopyridine Core

Building upon the thieno[3,2-b]pyridine scaffold, more complex fused polycyclic systems can be synthesized. These larger, more rigid structures can exhibit unique pharmacological profiles and are of significant interest in medicinal chemistry.

One important class of fused systems derived from thienopyridines is the pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. nih.govacs.orgnih.gov These tricyclic compounds have been investigated for various biological activities, including as phosphodiesterase type 4 (PDE4) inhibitors. nih.govacs.org

The synthesis of these systems often starts from a 3-aminothieno[2,3-b]pyridine-2-carboxylate or a related derivative. chemicalbook.comresearchgate.net The pyrimidine (B1678525) ring is typically constructed by reacting the 3-amino group with a one-carbon electrophilic reagent. researchgate.net For instance, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can be cyclized with formamide (B127407) to yield the corresponding pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. chemicalbook.com

A variety of reagents can be used to form the pyrimidine ring, leading to a diverse range of substituents on the resulting fused system. researchgate.net For example, reaction with triethyl orthoformate followed by treatment with hydrazine (B178648) can lead to the formation of 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net These intermediates can then be further elaborated to generate even more complex heterocyclic systems. researchgate.net

Prodrug strategies are often employed to improve the pharmacokinetic properties of drug candidates, such as their oral absorption and bioavailability. nih.govresearchgate.netmdpi.com One common approach is to attach an amino acid moiety to the parent drug molecule, creating an amino acid prodrug. nih.govresearchgate.netnih.gov These prodrugs can be designed to be substrates for amino acid transporters in the gastrointestinal tract, thereby enhancing their absorption. researchgate.net

In the context of thienopyridines, a series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine have been designed and synthesized. nih.govresearchgate.netnih.gov The synthesis involved reacting a thienopyridine intermediate with N-Boc-protected amino acids in the presence of coupling agents like EDCI and DMAP. nih.gov A variety of amino acids, including both aliphatic and aromatic ones, were incorporated to create a library of prodrugs. nih.gov

This approach has been shown to be a viable strategy for optimizing the therapeutic potential of thienopyridine-based compounds. nih.govresearchgate.netnih.gov The resulting prodrugs are designed to be hydrolyzed in vivo by enzymes to release the active parent drug and the naturally occurring amino acid. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for the unambiguous structural assignment of the thieno[3,2-b]pyridine (B153574) core. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers can precisely map the connectivity and chemical environment of each atom within the molecule.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational information about the molecular structure. While specific data for the unsubstituted Methyl thieno[3,2-b]pyridine-2-carboxylate is not detailed in the reviewed literature, extensive analysis has been performed on its 3-aryl and 3-heteroaryl substituted derivatives. mdpi.com These studies offer significant insight into the characteristic chemical shifts and coupling constants of the core thieno[3,2-b]pyridine framework.

In ¹H NMR spectra of 3-substituted derivatives, the protons on the pyridine (B92270) ring (H-5, H-6, and H-7) typically appear as distinct doublets or doublets of doublets in the downfield region (approximately δ 7.3–8.8 ppm). mdpi.com The methyl ester protons consistently present as a sharp singlet around δ 3.8–3.9 ppm. mdpi.com

¹³C NMR data complements the proton analysis by identifying all unique carbon environments. nih.gov For the 3-substituted derivatives, the carbonyl carbon of the ester group is characteristically found in the highly deshielded region (around δ 162 ppm). mdpi.comnih.gov The carbons of the fused heterocyclic rings appear within a range of approximately δ 120–155 ppm. mdpi.comnih.gov

The following tables summarize representative NMR data for several 3-substituted derivatives of this compound.

¹H NMR Spectroscopic Data for Selected Derivatives

Compound H-5 H-6 H-7 OMe Aryl/Heteroaryl Protons Solvent
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate 8.80 (dd, J=4.8, 1.6 Hz) 7.39 (dd, J=8.4, 4.8 Hz) 8.24 (dd, J=8.4, 1.6 Hz) 3.85 (s) 2.44 (s, 3H), 7.33 (d, 2H), 7.42 (d, 2H) CDCl₃
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate 8.80 (dd, J=4.4, 1.6 Hz) 7.39 (dd, J=8.0, 4.4 Hz) 8.23 (dd, J=8.0, 1.6 Hz) 3.89 (s) 3.85 (s, 3H), 7.05 (d, 2H), 7.50 (d, 2H) CDCl₃
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate 8.74 (dd, J=4.4, 1.6 Hz) 7.56 (dd, J=8.0, 4.4 Hz) 8.61 (dd, J=8.0, 1.6 Hz) 3.75 (s) 7.43–7.48 (m, 5H) DMSO-d₆
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate 8.79–8.82 (m) 7.50 (dd, J=8.4, 4.4 Hz) 8.32 (dd, J=8.4, 1.2 Hz) 3.90 (s) 7.90 (d, 2H), 8.79–8.82 (m, 2H) CDCl₃

Data sourced from references mdpi.comnih.gov. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.

¹³C NMR Spectroscopic Data for Selected Derivatives

Compound OMe C=O Thieno[3,2-b]pyridine Carbons Aryl/Heteroaryl Carbons Solvent
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate 52.4 162.7 121.1 (C6), 130.7 (C7), 131.2, 134.9, 144.0, 148.5 (C5), 154.6 21.5 (Me), 128.7, 130.1, 130.12, 138.2 CDCl₃
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate 52.5 162.9 121.1 (C6), 130.7 (C7), 130.9, 134.9, 143.6, 148.5 (C5), 154.2 55.2 (OMe), 113.4, 125.2, 131.6, 159.7 CDCl₃
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate 52.6 162.1 122.0 (C6), 132.0 (C7), 131.0, 133.1, 134.2, 142.6, 148.6 (C5), 153.3 127.4, 128.0, 130.5 DMSO-d₆
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate 53.1 161.7 122.0 (C6), 131.1 (C7), 134.4, 135.1, 137.7, 149.3 (C5), 152.6 127.8, 139.3, 143.0 CDCl₃

Data sourced from references mdpi.comnih.gov. Chemical shifts (δ) are in ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the complexities of one-dimensional spectra and provide definitive signal assignments, two-dimensional (2D) NMR techniques are employed. wikipedia.orgharvard.edu

Correlation Spectroscopy (COSY): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org For the thieno[3,2-b]pyridine system, COSY spectra would show correlations between adjacent protons on the pyridine ring (e.g., between H-5 and H-6, and H-6 and H-7), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It is essential for assigning each proton signal to its corresponding carbon atom. For instance, the signal for H-5 would show a cross-peak with the signal for C-5.

While specific 2D NMR data for the parent this compound are not available in the cited literature, these techniques have been instrumental in the structural elucidation of related, more complex thienopyridine derivatives. mdpi.com

Low-Temperature NMR Studies

Low-temperature NMR studies are a specialized technique used to investigate dynamic molecular processes, such as conformational changes or hindered rotation around single bonds, that are too fast to be observed at room temperature. By cooling the sample, the rate of these processes can be slowed, allowing for the observation of distinct signals for different conformers or rotamers. While no specific low-temperature NMR studies have been reported for this compound, this method has been applied to related heterocyclic systems to understand their conformational dynamics.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺) and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can aid in structural elucidation. researchgate.netaip.org High-resolution EI-MS is particularly valuable as it provides the exact mass of the ions, which can be used to determine the elemental composition of the parent molecule and its fragments. nih.gov For the thieno[3,2-b]pyridine class of compounds, EI-MS has been used to obtain high-resolution mass data to confirm calculated elemental compositions. nih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. This makes it an excellent method for accurately determining the molecular weight of a compound. mdpi.com In the analysis of various 3-substituted this compound derivatives, ESI-MS has been routinely used to identify the molecular ion peak, confirming the successful synthesis of the target compounds. mdpi.comnih.gov

The table below presents the ESI-MS data for the protonated molecular ions of several derivatives.

ESI-MS Data for [M+H]⁺ of Selected Derivatives

Compound Formula Calculated [M+H]⁺ Observed m/z [M+H]⁺
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate C₁₅H₁₁NO₂S 270.05 270.03
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate C₁₆H₁₃NO₂S 284.07 284.07
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate C₁₆H₁₃NO₃S 300.06 300.06
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate C₁₄H₁₀N₂O₂S 271.05 271.04
Methyl 3-(4-(trifluoromethyl)phenyl)thieno[3,2-b]pyridine-2-carboxylate C₁₆H₁₀F₃NO₂S 338.04 338.05
Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate C₁₃H₉NO₃S 260.03 260.04

Data sourced from references mdpi.comnih.gov.

MALDI TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the mass analysis of large molecules, polymers, and other fragile compounds. While direct MALDI-TOF mass spectrometry data for this compound is not extensively detailed in the reviewed literature, the technique has been successfully applied to characterize related thieno[3,2-b]thiophene (B52689) derivatives. researchgate.net For these related compounds, MALDI-TOF was effective in determining their molecular masses, confirming their successful synthesis. researchgate.net This suggests that MALDI-TOF would be a suitable technique for the verification of the molecular weight of this compound and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For thieno[2,3-b]pyridine (B153569) derivatives, which are structurally similar to the title compound, IR spectroscopy has been routinely used to confirm the presence of key functional groups such as C=O (carbonyl) and N-H or NH2 (amine) stretches. tandfonline.com

For this compound, the IR spectrum would be expected to show several key absorption bands. The most prominent would be the stretching vibration of the ester carbonyl group (C=O), typically found in the region of 1720-1700 cm⁻¹. Other significant absorptions would include those for the C-O stretching of the ester, C=C and C=N stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations.

Table 1: Predicted Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Ester (C=O)Stretching1720 - 1700
Aromatic Rings (C=C, C=N)Stretching1600 - 1450
Ester (C-O)Stretching1300 - 1100
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2960 - 2850

X-ray Crystallography for Solid-State Structure Determination

The thieno[2,3-b]pyridine ring system in this analogue is noted to be essentially planar. nih.gov This planarity is a common feature in fused aromatic heterocyclic systems and is expected to be present in this compound as well. This planarity facilitates specific intermolecular interactions that define the crystal packing.

In the absence of strong hydrogen bond donors like N-H or O-H in this compound, weaker C-H…N and C-H…O hydrogen bonds are expected to play a significant role in the crystal packing. In the crystal structure of ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate, intermolecular N-H…O and N-H…N hydrogen bonds link the molecules into sheets. nih.gov For the title compound, aromatic C-H bonds can act as donors, while the pyridine nitrogen atom and the ester carbonyl oxygen atom can act as acceptors. These interactions, although weaker, are crucial in directing the supramolecular assembly.

Table 2: Representative Geometries of C-H…N and C-H…O Interactions in Related Heterocyclic Structures.
Interaction TypeDonor (D) - H ... Acceptor (A)Typical D...A Distance (Å)Typical D-H...A Angle (°)
C-H...NC(aromatic)-H ... N(pyridine)3.2 - 3.6120 - 160
C-H...OC(aromatic)-H ... O(carbonyl)3.1 - 3.5110 - 150
C-H...OC(methyl)-H ... O(carbonyl)3.3 - 3.7120 - 170

The planar nature of the thieno[3,2-b]pyridine core makes it highly susceptible to π-π stacking interactions. These non-covalent interactions, arising from the attraction between electron-rich aromatic rings, are a dominant force in the crystal packing of many planar heterocyclic compounds. mdpi.com These interactions typically involve parallel or offset arrangements of the aromatic systems, with centroid-to-centroid distances in the range of 3.3 to 3.8 Å. Such stacking is a key factor contributing to the thermodynamic stability of the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound. For derivatives of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine, elemental analysis is routinely reported to confirm that the isolated product has the expected atomic composition. mdpi.commdpi.com The experimentally determined percentages of C, H, N, and S are compared with the calculated theoretical values. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and correct elemental formula.

Table 3: Theoretical Elemental Composition of this compound (C₉H₇NO₂S).
ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.0119108.09955.95%
Hydrogen (H)1.00877.0563.67%
Nitrogen (N)14.007114.0077.25%
Oxygen (O)15.999231.99816.57%
Sulfur (S)32.06132.0616.59%
Total Molecular Weight193.22 g/mol100.00%

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Studies of Electronic Structure and Reactivity

Quantum-chemical methods are employed to dissect the intricate details of the molecule's electronic architecture. By solving approximations of the Schrödinger equation, these studies reveal fundamental properties that govern the compound's behavior.

Furthermore, the methyl carboxylate group (-COOCH₃) at the 2-position of the thiophene (B33073) ring is a significant electron-withdrawing group. This substituent profoundly influences the electronic distribution throughout the entire conjugated system. Theoretical calculations on related thieno[3,2-b]pyridine (B153574) scaffolds show that such substitutions can modulate the molecular electrostatic potential, highlighting regions of positive and negative charge that are crucial for intermolecular interactions and recognition by biological macromolecules. The polarizable sulfur atom in the thiophene ring also contributes significantly to the aromatic stabilization and the molecular electrostatic potential distribution.

Molecular Orbital (MO) theory provides critical insights into the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Density Functional Theory (DFT) calculations on analogous thieno[3,2-b]pyridin-5(4H)-one derivatives have been used to determine their HOMO-LUMO energy levels. nih.gov For instance, studies have shown that aryl substitutions on the thieno[3,2-b]pyridine scaffold can significantly alter these energy levels. In one study, a 2-aryl substituted derivative exhibited a HOMO energy of -5.34 eV and a narrow HOMO-LUMO gap of 2.86 eV, calculated at the B3LYP/6-311+G(d) level of theory. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. For Methyl thieno[3,2-b]pyridine-2-carboxylate, the electron-withdrawing nature of the ester group is expected to lower the energy of both the HOMO and LUMO, influencing its reactivity profile in chemical reactions and its potential as a ligand for biological targets.

Table 1: Representative Frontier Orbital Energies for a Substituted Thieno[3,2-b]pyridine Derivative nih.gov
DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
KF-22 (2-aryl substituted)-5.34-2.482.86
10bb (3-aryl substituted)-6.22-2.483.74

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational tools for predicting how a ligand, such as this compound, might bind to the active site of a protein or enzyme. This is particularly relevant in drug discovery, where the thieno[3,2-b]pyridine scaffold has been identified as a promising template for developing inhibitors of various enzymes, especially protein kinases. nih.gov

Docking studies performed on various derivatives of the thieno[2,3-b]pyridine (B153569) (an isomer) and related scaffolds have provided valuable insights into their mechanism of action. For example, modeling studies of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as Forkhead Box M1 (FOXM1) inhibitors suggest that key binding interactions occur with residues such as Val296 and Leu289 in the DNA-binding site. nih.gov Similarly, docking of other thienopyridine analogs into the active sites of enzymes like phosphoinositide-specific phospholipase C (PI-PLC) and PIM-1 kinase has revealed crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. bohrium.comnih.gov

For this compound, docking simulations would typically involve placing the molecule into the binding pocket of a target enzyme. The calculations would then explore various possible conformations and orientations of the molecule, scoring them based on binding energy. These studies can predict key interactions, such as hydrogen bonds between the ester carbonyl oxygen or the pyridine (B92270) nitrogen and amino acid residues, as well as hydrophobic interactions involving the fused aromatic rings.

Prediction of Reaction Pathways and Selectivity

Computational chemistry can be used to model reaction mechanisms, helping to predict the most likely pathways and understand regioselectivity. For the synthesis of thieno[3,2-b]pyridine systems, theoretical studies can elucidate the energetics of different cyclization routes and substituent effects.

For example, the synthesis of the thieno[3,2-b]pyridin-5(4H)-one scaffold has been achieved through a regioselective BOP-promoted aza-[3+3] cycloaddition. nih.gov Mechanistic studies, supported by computational analysis, revealed that this process involves a C-1,4 conjugate addition followed by an intramolecular amide coupling. nih.gov Such theoretical models can predict the transition state energies for different pathways, explaining why one regioisomer is formed preferentially over another. In the context of this compound, computational methods could be applied to predict its reactivity in electrophilic substitution reactions, determining whether substitution is more likely to occur on the thiophene or pyridine ring and at which position.

Optimization of Molecular Geometries and Conformations

Determining the most stable three-dimensional structure of a molecule is a primary application of computational chemistry. Geometry optimization calculations are used to find the lowest energy conformation of a molecule by adjusting its bond lengths, bond angles, and dihedral angles.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Synthon and Precursor

Methyl thieno[3,2-b]pyridine-2-carboxylate and its derivatives serve as crucial synthons—or building blocks—for constructing more complex molecular architectures. A key derivative, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, is a particularly valuable precursor for creating new carbon-carbon bonds. nih.gov

Researchers utilize the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to link this bromo-derivative with a variety of (hetero)aryl boronic acids, pinacol (B44631) esters, or potassium trifluoroborate salts. nih.govresearchgate.net This reaction is a powerful tool in organic chemistry for its ability to form C-C bonds with high efficiency and functional group tolerance. libretexts.orgresearchgate.net The process involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. libretexts.org By employing this method, a library of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been synthesized in moderate to high yields. nih.gov

The versatility of the thienopyridine scaffold is further highlighted by related isomers, such as ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, which acts as a precursor for the one-pot, three-component synthesis of fused pyrimidine (B1678525) hybrids known as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. researchgate.net This demonstrates the broader utility of thienopyridine carboxylates as foundational structures in synthetic chemistry.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions using Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate as a Precursor. nih.govmdpi.com
Boron ReagentProduct NameYield (%)
Phenylboronic acid pinacol esterMethyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate74
Potassium p-tolyltrifluoroborateMethyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate84
Potassium 4-methoxyphenyltrifluoroborateMethyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate70
Potassium (4-chlorophenyl)trifluoroborateMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82
4-Pyridine boronic acidMethyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66
Potassium 3-furanylboronic acidMethyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52

Integration into Novel Heterocyclic Systems

The thieno[3,2-b]pyridine (B153574) core is a valuable platform for the synthesis of new, complex heterocyclic systems. Through reactions like the Suzuki-Miyaura coupling, various aromatic and heteroaromatic moieties can be attached to the core scaffold, leading to compounds with potentially new biological or material properties. nih.gov

For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates introduces diverse rings such as furan (B31954) and pyridine (B92270) onto the main structure. nih.govmdpi.com This functionalization at the 3-position of the thienopyridine ring system is a common strategy to explore structure-activity relationships in drug discovery and materials science. nih.gov

Furthermore, the broader thienopyridine class is instrumental in building larger, fused heterocyclic systems. The annulation (ring fusion) of a pyrimidine ring to the thieno[2,3-b]pyridine (B153569) core is a well-established method to produce pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.netresearchgate.net These multi-ring systems are of significant interest in medicinal chemistry. For example, libraries of new spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized by reacting 3-aminothieno[2,3-b]pyridine-2-carboxamides with ninhydrin. researchgate.net These examples underscore the capacity of the thienopyridine framework to be integrated into elaborate molecular designs.

Table 2: Heterocyclic Systems Integrated with the Thieno[3,2-b]pyridine Core. nih.govmdpi.com
Integrated Heterocyclic MoietyResulting Compound Subclass
Pyridine3-(Pyridinyl)thieno[3,2-b]pyridines
Furan3-(Furanyl)thieno[3,2-b]pyridines

Exploration in Materials Science for Electronic or Optical Properties

The unique electronic nature of the thieno[3,2-b]pyridine scaffold makes it an attractive candidate for research in materials science, particularly for applications in organic electronics. Fused-thiophene derivatives are widely studied as organic semiconductors due to their potential for high charge carrier mobility and stability. mdpi.comnih.gov The combination of the electron-donating thiophene (B33073) and electron-accepting pyridine rings within the same molecule creates a "push-pull" system, which can be beneficial for optoelectronic properties.

Research into related thieno-fused systems demonstrates this potential:

Organic Semiconductors: Thieno[3,2-b]pyrrole, a structurally similar fused heterocycle, is considered a good building block for organic semiconductors used in organic field-effect transistors (OFETs). digitellinc.com Likewise, thienoacenes, which are ladder-type fused thiophene rings, have been intensively studied as semiconductor materials. nih.govacs.org

Luminescent Materials: A related compound, thieno[3,2-b]thiophene-2,5-dicarboxylic acid, has been used to construct metal-organic frameworks (MOFs). These materials exhibit luminescent properties, showing a broad blue emission band, which is characteristic of intra-ligand electron transitions. mdpi.com

Optoelectronic Materials: The isomeric thieno[3,4-b]thiophene (B1596311) has been investigated as a building block for novel small-molecule optoelectronic materials, including fluorophores and n-type semiconductors. acs.org

These examples from closely related molecular systems suggest that the thieno[3,2-b]pyridine core holds promise for the development of new materials with tailored electronic and optical properties for use in devices like OFETs and organic light-emitting diodes (OLEDs).

Development of Agrochemical Research Compounds

The thienopyridine scaffold is not only relevant to medicine and materials but also to agriculture. Derivatives of thienopyridine have been investigated for their potential use as agrochemicals. Research has indicated that certain compounds within this class exhibit properties useful for crop protection. researchgate.net

While specific studies focusing solely on this compound in this area are not extensively detailed, the broader class of thienopyridines has been shown to be useful as insecticides and pesticides. researchgate.netresearchgate.net Neonicotinoids, which are the most widely used class of insecticides globally, act on the central nervous system of insects. nih.govbohrium.com The pyridine ring is a core component of many of these synthetic pesticides. researchgate.net The exploration of thienopyridine derivatives continues in the search for new and effective agents for pest management in agriculture. researchgate.netresearchgate.net

Biological Activity and Mechanistic Research

In Vitro Biological Activity Evaluation Methodologies

A range of in vitro techniques are utilized to assess the biological impact of thieno[3,2-b]pyridine (B153574) derivatives on cancer cells. These methods are crucial for initial screening and for gaining preliminary insights into the compounds' mechanisms of action. researchgate.netnih.gov

Cell-based assays are fundamental in determining the cytotoxic and cytostatic effects of chemical compounds.

The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density based on the total cellular protein content, providing an indication of cell mass. springernature.comnih.govscispace.com This assay is widely used for cytotoxicity screening due to its simplicity, reliability, and cost-effectiveness. nih.govnih.gov In a study involving a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, the SRB assay was used to evaluate their antitumor potential against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, as well as the non-tumorigenic MCF-12A cell line. researchgate.netnih.gov The results, expressed as GI50 (concentration causing 50% growth inhibition), showed that three of the synthesized compounds exhibited notable growth inhibition in the TNBC cell lines with minimal effect on the non-tumorigenic cells. researchgate.netnih.gov

Growth Inhibitory (GI50) Activity of Selected Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates after 48h Treatment nih.gov
CompoundMDA-MB-231 GI50 (µM)MDA-MB-468 GI50 (µM)MCF-12A GI50 (µM)
2b15 ± 220 ± 1>100
2e13 ± 114 ± 2>100
2g20 ± 119 ± 1>100
Doxorubicin (Control)0.05 ± 0.010.03 ± 0.010.04 ± 0.01

The Trypan Blue Exclusion assay is another common method used to assess cell viability. ijcap.in This technique is based on the principle that viable cells with intact membranes exclude the trypan blue dye, whereas non-viable cells with compromised membranes take up the dye and appear blue. ijcap.inthermofisher.com For the most promising compound from the aforementioned study, compound 2e, the trypan blue exclusion assay was used to confirm its effect on cell viability. researchgate.netnih.gov Treatment of MDA-MB-231 cells with compound 2e at its GI50 concentration (13 µM) for 48 hours resulted in a significant reduction in the number of viable cells compared to the control group. nih.gov

To determine if the observed reduction in cell number is due to an inhibition of cell division, cell proliferation studies are conducted. The Bromodeoxyuridine (BrdU) assay is a common method used for this purpose. BrdU is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S phase of the cell cycle. Its presence can be detected using specific antibodies, thus quantifying the population of proliferating cells.

The most promising methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, compound 2e, was further investigated using the BrdU incorporation assay. researchgate.netnih.gov The results demonstrated that the reduction in MDA-MB-231 cell number caused by compound 2e at its GI50 concentration was correlated with a significant decrease in the percentage of proliferating cells. nih.govnih.gov

Understanding the effect of a compound on the cell cycle is crucial for elucidating its antiproliferative mechanism. Flow cytometry with Propidium Iodide (PI) staining is a standard technique for cell cycle analysis. bio-rad-antibodies.com PI is a fluorescent dye that binds to DNA, and the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. unipd.it This allows for the differentiation and quantification of cells in the various phases of the cell cycle (G0/G1, S, and G2/M).

The cell cycle profile of MDA-MB-231 cells treated with compound 2e (at its GI50 concentration of 13 µM for 48 hours) was analyzed using this method. nih.gov The analysis revealed that the compound induced an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase, although the decrease in the S phase was not statistically significant. researchgate.netnih.govnih.gov This suggests a potential cell cycle arrest at the G0/G1 checkpoint. nih.gov Doxorubicin, used as a positive control, significantly increased the G0/G1 phase and decreased the S and G2/M phases. nih.gov

Effect of Compound 2e on Cell Cycle Distribution in MDA-MB-231 Cells nih.gov
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)59.1 ± 1.622.2 ± 2.118.7 ± 0.6
Compound 2e (13 µM)64.3 ± 1.417.0 ± 2.118.7 ± 0.8
Doxorubicin (50 nM)72.5 ± 1.511.4 ± 1.216.1 ± 0.4

Apoptosis, or programmed cell death, is a common mechanism through which anticancer agents eliminate tumor cells. Studies to determine if a compound induces apoptosis often involve methods like Annexin V/PI staining followed by flow cytometry. researchgate.netmdpi.com For some thieno[3,2-b]pyridine derivatives, apoptosis has been assessed as a potential mechanism of action. researchgate.net However, in the case of the promising methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, compound 2e, investigations revealed that it did not cause significant alterations in the levels of key apoptotic markers such as PARP or caspase-3. nih.gov This finding suggests that apoptosis is likely not the primary mechanism responsible for the observed antitumor activity of this specific compound. nih.gov

Molecular Interaction Studies and Target Identification

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and for further drug development. For the thieno[3,2-b]pyridine scaffold, various potential targets have been suggested based on molecular interaction studies.

Binding affinity assays are used to measure the strength of the interaction between a ligand (like a drug candidate) and its target molecule (often a protein or enzyme). While specific binding affinity data for Methyl thieno[3,2-b]pyridine-2-carboxylate is not extensively detailed, research into the broader thieno[3,2-b]pyridine scaffold has identified it as a promising template for developing highly selective kinase inhibitors. researchgate.net

Kinases are crucial regulators of many cellular processes, and their abnormal activity is often linked to cancer. researchgate.net The thieno[3,2-b]pyridine core structure has been shown to serve as a basis for inhibitors targeting underexplored protein kinases such as Haspin, as well as kinases like c-Met and Src. nih.govresearchgate.net The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for varied binding modes, which can lead to high selectivity across the kinome. researchgate.net Mapping the chemical space around this central pharmacophore has yielded highly selective inhibitors of the Haspin kinase, with some compounds showing IC50 values (the concentration required to inhibit the target enzyme's activity by 50%) in the nanomolar range. researchgate.net This indicates a strong binding affinity and potent inhibitory activity for these specific derivatives against their identified kinase target. researchgate.net

Enzyme and Receptor Interaction Profiling (e.g., Kinase Inhibition)

The thieno[3,2-b]pyridine scaffold has been identified as a privileged structure in the development of highly selective protein kinase inhibitors. researchgate.net Kinases are key regulators of numerous cellular processes, and their aberrant activity is often implicated in diseases like cancer. researchgate.net Derivatives of this scaffold have demonstrated potent inhibitory activity against several kinases.

Notably, novel classes of thienopyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govnih.gov The inhibition of VEGFR-2 can disrupt signaling pathways that lead to endothelial cell proliferation and tumor vascularization. nih.gov

Further research into the thieno[3,2-b]pyridine core has led to the development of inhibitors for other underexplored protein kinases. The weak interaction of the core structure with the kinase hinge region allows for diverse binding modes, which can be exploited to achieve high kinome-wide selectivity. researchgate.net For instance, specific analogs have shown excellent inhibitory activity against Haspin kinase, a key regulator of mitosis. researchgate.net The selectivity of these compounds is often superior to other bioisosteric scaffolds. researchgate.net

A comparative analysis of kinase inhibition by different thieno[3,2-b]pyridine derivatives highlights the scaffold's versatility. The table below summarizes the inhibitory activity of selected compounds against various kinases.

Compound IDTarget KinaseActivity (IC₅₀)Selectivity Notes
Analog 4 (thieno[3,2-b]pyridine based) Haspin89 nMHigh kinome-wide selectivity; >50% inhibition of 32 kinases at 10 µM. researchgate.net
Analog 3 (pyrazolo[1,5-a]pyrimidine based) Haspin---Poor kinome-wide selectivity; >50% inhibition of 156 kinases at 10 µM. researchgate.net
7-(indol-5-yl)aminothieno [3,2-b]pyridines VEGFR-2Potent InhibitorTriggers pathways for endothelial cell proliferation and angiogenesis. nih.gov

This table presents a summary of findings from referenced studies to illustrate the kinase inhibition profile of thienopyridine derivatives.

Modulation of Signaling Pathways

By inhibiting key enzymes like VEGFR-2, this compound derivatives can effectively modulate downstream signaling pathways. The VEGFR-2 signaling cascade is critical for angiogenesis, and its inhibition is a key strategy in cancer therapy. nih.gov

Studies on specific derivatives, such as Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (referred to as compound 2e), have demonstrated significant antitumor effects in triple-negative breast cancer (TNBC) cell lines. nih.govnih.gov The observed biological effects are indicative of signaling pathway modulation:

Inhibition of Cell Proliferation : Treatment with compound 2e led to a decrease in the number of cancer cells, which was correlated with a reduction in the percentage of proliferating cells. nih.govnih.gov

Cell Cycle Arrest : The compound induced an increase in the G0/G1 phase of the cell cycle and a corresponding decrease in the S phase, suggesting an interruption of the normal cell division cycle. nih.govnih.gov

These findings highlight that the antitumor activity of these compounds stems from their ability to interfere with fundamental cellular processes that are governed by complex signaling networks. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis for Thienopyridine Derivatives

The biological activity of thienopyridine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) analysis is crucial for optimizing their potency and selectivity as kinase inhibitors. nih.gov

For inhibitors targeting VEGFR-2, SAR studies have focused on modifying substituents on the thienopyridine core to enhance potency while minimizing off-target effects, such as inhibition of Epidermal Growth Factor Receptor (EGFR). nih.gov

In the development of Haspin kinase inhibitors based on the thieno[3,2-b]pyridine scaffold, the substitution pattern was found to dramatically influence the binding mode and selectivity. X-ray crystallography revealed that a methyl pyrazole (B372694) substituent at position 5 of the scaffold could form a hydrogen bond with a key glycine (B1666218) residue in the kinase's hinge region, leading to a distinct binding orientation and improved selectivity compared to other heterocyclic cores. researchgate.net

A series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential. nih.govresearchgate.net The SAR of these compounds, particularly regarding their activity in TNBC cell lines, can be summarized as follows:

Compound IDR-group at C3-positionAntitumor Activity (TNBC cells)
2a PhenylModerate
2b p-tolylModerate
2c 4-methoxyphenylLow
2e 4-chlorophenylHigh (Most promising) nih.govnih.gov
2g pyridin-4-ylLow

This table illustrates the impact of different aryl substituents at the C3 position on the antitumor activity of this compound derivatives. nih.gov

The results indicate that substitution on the aryl ring at the C3 position significantly impacts biological activity, with the 4-chlorophenyl group (compound 2e) conferring the most potent growth inhibition in the tested cancer cell lines. nih.gov

In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) Models for Early-Stage Evaluation

The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model used for the early-stage evaluation of potential therapeutic agents. nih.gov This model is particularly valuable for studying angiogenesis and assessing the anti-tumor effects of new compounds. nih.govmdpi.com The CAM is a highly vascularized extraembryonic membrane that is naturally immunodeficient, making it an ideal environment for xenografts of human cancer cells. nih.govresearchgate.net

The CAM model offers a cost-effective and relatively rapid method for in vivo testing, bridging the gap between in vitro cell culture experiments and more complex mammalian models. nih.gov

In the context of this compound derivatives, the CAM model has been successfully employed to evaluate their anti-tumor activity in a living system. Specifically, the most promising compound from in vitro studies, Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (compound 2e), was tested using an in ovo CAM model with triple-negative breast cancer cells. The results demonstrated that this compound significantly reduced tumor size in this model, providing crucial early-stage in vivo validation of its potential as an anticancer agent. nih.govnih.gov

Future Research Directions and Outlook

The thieno[3,2-b]pyridine (B153574) scaffold, exemplified by Methyl thieno[3,2-b]pyridine-2-carboxylate, continues to be a fertile ground for chemical and therapeutic exploration. While significant strides have been made, particularly in medicinal chemistry, the future of this compound class lies in refining synthetic methodologies, designing sophisticated analogues, deepening mechanistic understanding, leveraging computational power, and expanding its application scope.

Q & A

Basic: What synthetic methodologies are used to prepare methyl thieno[3,2-b]pyridine-2-carboxylate derivatives?

Answer:
this compound derivatives are synthesized via cross-coupling reactions and cyclization strategies. For example, Potassium 3-thiophenetrifluoroborate reacts with 6-bromothieno[3,2-b]pyridine under catalytic conditions to yield methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate . Thorpe-Ziegler intramolecular cyclization of 3-cyanopyridine-2-thione derivatives is another method to generate thieno[3,2-b]pyridines . Substituents at the 6-position (e.g., aryl, ethynyl groups) are introduced using Suzuki-Miyaura or Sonogashira couplings .

Basic: How are structural and purity characteristics validated for these compounds?

Answer:
Structural characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and substituent placement . Purity (>95%) is assessed via HPLC, with retention times and UV spectra compared to standards . X-ray crystallography may resolve ambiguities in fused-ring systems .

Advanced: What strategies optimize antitumor activity in this compound derivatives?

Answer:
Structure-activity relationship (SAR) studies highlight the critical role of electron-donating groups (e.g., -NH2_2) at the 3- and 6-positions. Compound 2f (methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate) exhibits potent anti-HCC activity (GI50_{50} = 1.2 µM) due to synergistic hydrogen bonding and π-π stacking interactions . Ethynyl linkages enhance planar rigidity, improving target binding . Avoid methoxy or quinoline substituents, which increase hepatotoxicity .

Advanced: How do QSAR models predict anti-HCC activity and hepatotoxicity?

Answer:
Quantitative structure-activity relationship (QSAR) models use 3D-WHIM descriptors (e.g., molecular symmetry) to correlate anti-HCC activity with amino group density . Hepatotoxicity is modeled via 3D-GETWAY descriptors, identifying hydrogen bond acceptors (e.g., pyridine rings) as risk factors . Validation involves comparative molecular field analysis (CoMFA) and leave-one-out cross-validation (LOO-CV) with R2^2 > 0.85 .

Experimental Design: How is hepatotoxicity evaluated in preclinical studies?

Answer:
Hepatotoxicity is assessed using primary porcine liver cells (PLP1) to mimic human metabolic responses. Compounds are tested at concentrations up to 125 µM, with viability measured via MTT assays. Selectivity indices (SI = PLP1 GI50_{50} / HepG2 GI50_{50}) >10 indicate low hepatotoxicity . Parallel screening in HepG2 cells ensures anti-HCC specificity.

Mechanism: What molecular pathways underlie the antitumor effects of these compounds?

Answer:
Derivatives like 2f induce G2/M cell cycle arrest in HepG2 cells, downregulating cyclin B1 and upregulating p21. This disrupts mitotic spindle formation, triggering apoptosis . Transcriptomic analysis reveals inhibition of PI3K/AKT and MAPK/ERK pathways, validated via Western blotting .

Drug Delivery: Can liposomal formulations improve therapeutic efficacy?

Answer:
Thermo- and pH-sensitive liposomes encapsulate this compound derivatives to enhance tumor targeting. Encapsulation efficiency (>80%) is confirmed via dynamic light scattering (DLS) and HPLC. In vitro release studies show pH-dependent payload release (e.g., 90% at pH 5.5 vs. 10% at pH 7.4) .

Advanced: How do substituents influence hepatotoxicity profiles?

Answer:
Methoxy, quinoline, or thiophene substituents at the 6-position increase hepatotoxicity (PLP1 GI50_{50} < 10 µM) by enhancing CYP3A4-mediated metabolic activation . In contrast, amino-substituted aryl groups reduce toxicity (PLP1 GI50_{50} > 125 µM) by minimizing reactive metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.